H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH

Catalog No.
S14801512
CAS No.
245759-05-1
M.F
C41H71N9O9
M. Wt
834.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH

CAS Number

245759-05-1

Product Name

H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C41H71N9O9

Molecular Weight

834.1 g/mol

InChI

InChI=1S/C41H71N9O9/c1-7-26(6)34(40(57)49-33(25(4)5)39(56)45-29(18-12-14-20-43)36(53)48-32(23-51)41(58)59)50-38(55)30(21-24(2)3)47-37(54)31(22-27-15-9-8-10-16-27)46-35(52)28(44)17-11-13-19-42/h8-10,15-16,24-26,28-34,51H,7,11-14,17-23,42-44H2,1-6H3,(H,45,56)(H,46,52)(H,47,54)(H,48,53)(H,49,57)(H,50,55)(H,58,59)/t26-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

JIFHFXJAODUIPJ-KQBMMHAASA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N

The compound H-Lysine-Phenylalanine-Leucine-Isoleucine-Valine-Lysine-Serine-OH is a peptide composed of a specific sequence of amino acids: lysine, phenylalanine, leucine, isoleucine, valine, lysine, and serine. Peptides like this one are significant in biochemistry due to their potential biological activities and therapeutic applications. The sequence of amino acids determines the peptide's properties, including its solubility, stability, and interaction with biological targets.

  • Oxidation: This can affect amino acids that contain sulfur, such as methionine and cysteine.
  • Reduction: Disulfide bonds can be reduced to free thiols.
  • Substitution: Amino acid residues can be modified through substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction. The specific reactions depend on the conditions and the amino acids involved in the peptide.

Peptides like H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH are studied for their diverse biological activities, including:

  • Signaling Pathways: They may play roles in cellular signaling mechanisms.
  • Enzyme Inhibition: Certain peptides can inhibit enzyme activity, which is crucial in regulating metabolic pathways.
  • Receptor Binding: Peptides can interact with specific receptors, influencing physiological responses.

The biological activity is largely determined by the peptide's sequence and structure, which affect its binding affinity and specificity .

The synthesis of H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method includes:

  • Coupling: Activation of each amino acid followed by its addition to the growing peptide chain anchored to a solid resin.
  • Deprotection: Removal of temporary protecting groups from amino acids to allow for subsequent coupling.
  • Cleavage: The completed peptide is cleaved from the resin and purified.

In industrial settings, automated synthesizers are often used to scale up the synthesis process efficiently .

Peptides like H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH have various applications:

  • Therapeutic Development: They are explored for potential use as drugs in treating conditions such as cancer and diabetes.
  • Biotechnology: Used in enzyme immobilization, biosensors, and components in synthetic biology applications.
  • Research: Investigated for their roles in signaling pathways and enzyme interactions .

Studies on the interactions of H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH with biological targets reveal insights into its mechanism of action. These interactions can modulate various biological pathways and lead to therapeutic effects. The specificity of these interactions is influenced by the peptide's unique sequence and structural conformation .

Several peptides share structural similarities with H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH. Here are some notable examples:

Compound NameCompositionUnique Features
H-Lys-Ala-Gly-Leu-OHLysine-Alanine-Glycine-LeucineSimpler structure; potential for different biological activity
H-Phe-Leu-Ile-Val-OHPhenylalanine-Leucine-Isoleucine-ValineLacks lysines; may have different solubility properties
H-Val-Ile-Phe-Ser-OHValine-Isoleucine-Phenylalanine-SerineShorter chain; different hydrophobicity

The uniqueness of H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH lies in its specific sequence that influences its biological activity and potential applications. The presence of multiple lysines may enhance its solubility and interaction with negatively charged biological targets .

XLogP3

-2.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

11

Exact Mass

833.53747488 g/mol

Monoisotopic Mass

833.53747488 g/mol

Heavy Atom Count

59

Dates

Modify: 2024-08-10

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